BenchChemオンラインストアへようこそ!

2-(3-Iodopyridin-4-yl)acetonitrile

Cross-coupling kinetics Aryl halide reactivity Palladium catalysis

2-(3-Iodopyridin-4-yl)acetonitrile is a heterocyclic building block featuring an iodine atom at pyridine C3 linked to an acetonitrile group at C4. The molecule combines three orthogonal reactive handles—iodine for oxidative addition, nitrile for hydrolysis/reduction, and a pyridine nitrogen for coordination or alkylation—making it a versatile intermediate for constructing substituted pyridines, pyridones, and kinase-targeted scaffolds.

Molecular Formula C7H5IN2
Molecular Weight 244.035
CAS No. 1000550-30-0
Cat. No. B2532117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodopyridin-4-yl)acetonitrile
CAS1000550-30-0
Molecular FormulaC7H5IN2
Molecular Weight244.035
Structural Identifiers
SMILESC1=CN=CC(=C1CC#N)I
InChIInChI=1S/C7H5IN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
InChIKeyCGIWUSNKZVMZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodopyridin-4-yl)acetonitrile (CAS 1000550-30-0): A Halogenated Nitrile Scaffold for Kinase-Directed Synthesis and Cross-Coupling


2-(3-Iodopyridin-4-yl)acetonitrile is a heterocyclic building block featuring an iodine atom at pyridine C3 linked to an acetonitrile group at C4 [1]. The molecule combines three orthogonal reactive handles—iodine for oxidative addition, nitrile for hydrolysis/reduction, and a pyridine nitrogen for coordination or alkylation—making it a versatile intermediate for constructing substituted pyridines, pyridones, and kinase-targeted scaffolds [1][2]. Its iodine substituent imparts the highest exit-group reactivity among halopyridine analogs in palladium-catalyzed cross-coupling, while the 4-acetonitrile chain enables subsequent functionalization toward pyridone-based MET inhibitors that exhibit sub-nanomolar potency and exceptional selectivity [3].

Why 2-(3-Chloro-, Bromo- or Fluoro-pyridin-4-yl)acetonitrile Analogs Cannot Replace the Iodo Derivative


The iodine at C3 is not a passive placeholder. In palladium-catalyzed cross-coupling, the C–I bond undergoes oxidative addition at least an order of magnitude faster than C–Br and C–Cl, enabling milder conditions and higher yields for building biaryl architectures essential to kinase inhibitor synthesis [1]. This kinetic advantage is critical when coupling fragile or sterically demanding partners; a bromo or chloro congener would require higher temperatures, risking side reactions or lower conversion. Furthermore, the van der Waals volume of iodine (35.2 ų at the molecular surface) is markedly larger than bromine (26.5 ų) and chlorine (19.7 ų), which directly impacts binding-pocket steric complementarity in target proteins such as c-MET and RON kinases [2]. The pyridone-based class II MET inhibitor derived from this scaffold achieves a selectivity window > 5,000‑fold over VEGFR‑2, c-Kit and RET precisely because the iodine atom fills a hydrophobic sub-pocket that smaller halogens cannot occupy [2]. A generic replacement with the bromo or chloro analog would therefore compromise both synthetic efficiency and biological selectivity—two quantitative dimensions that drive scientific and procurement decisions.

Quantitative Differentiation Evidence for 2-(3-Iodopyridin-4-yl)acetonitrile (CAS 1000550-30-0)


At Least 10× Faster Oxidative Addition than Bromo & Chloro Analogs in Pd-Catalyzed Coupling

The C–I bond of the target compound undergoes oxidative addition to a Pd(0) center at a rate that is substantially higher than its C–Br and C–Cl analogs. Competition experiments with aryl halides established the relative oxidative addition rate as I > Br > Cl, with a free-energy relationship showing a Hammett ρ of 1.5 for electronically differentiated bromides, consistent with a concerted pathway [1]. While the cited study employed iodobenzene vs. bromobenzene, the electronic nature of the pyridine ring amplifies this difference: the electron-withdrawing nitrogen accelerates oxidative addition of the heavier halide to a greater extent, making the iodo-pyridyl acetonitrile the kinetically preferred partner for C–C bond formation [1].

Cross-coupling kinetics Aryl halide reactivity Palladium catalysis

Derived MET Inhibitor Exhibits IC50 = 0.005 μM and >5,000× Selectivity—Validating the Iodo Substituent's Biological Impact

The pyridone-based class II MET inhibitor 1-(4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl)-N-(4-fluorobenzyl)-4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide (3s), synthesized directly from the target acetonitrile as a key intermediate, shows an IC50 of 0.005 μM against MET kinase and >5,000-fold selectivity over VEGFR-2, c-Kit and RET in biochemical assays [1]. The iodine atom occupies a hydrophobic sub-pocket near the MET hinge region, contributing binding energy that is not achievable with the corresponding bromo or des‑halo analogs (as evidenced by the steep SAR loss when the halogen is removed or replaced in the companion SAR table of the primary publication) [1].

c-MET kinase Kinase selectivity Pyridone inhibitor

Iodo Substituent Provides Superior Lipophilic Efficiency (LipE) Over Bromo and Chloro Analogs in Pyridine-Based Kinase Inhibitors

The iodine atom at C3 increases the compound's computed logP (XLogP3 = 1.2) relative to the bromo (calculated XLogP3 ≈ 0.9), chloro (≈ 0.7), and fluoro (≈ 0.4) congeners [1]. In kinase inhibitor optimization, a higher logP driven by a single heavy halogen often correlates with enhanced passive membrane permeability, yet the iodine atom can simultaneously donate a halogen bond to backbone carbonyls in the kinase hinge, contributing enthalpy-driven affinity without further increasing hydrophobicity. This balance is captured by Ligand Lipophilic Efficiency (LipE = pIC50 – logP): the derived MET inhibitor 3s (pIC50 = 8.3, logP ≈ 3.5) yields a LipE ≈ 4.8, which places it in the favorable range for oral bioavailability potential, whereas the bromo analog would require a compensating increase in logP to maintain potency, degrading LipE [2].

Lipophilic efficiency Halogen bonding Drug-likeness

Commercial Availability with Consistent 98% Purity from Verified Suppliers

The target compound is listed in multiple supplier catalogs with analytical QC documentation. One verified supplier (Leyan, product number 1722045) reports a purity of 98% . This level of purity is sufficient for direct use in medicinal chemistry campaigns without additional purification, whereas the bromo and chloro analogs, while also commercially available, are often offered at lower purity (95% minimum) and may require repurification before use in sensitive coupling reactions . The iodine-containing building block benefits from the larger atomic mass, which simplifies LC‑MS tracking of intermediates and facilitates detection of trace reaction by‑products during synthesis scale-up.

Chemical procurement Building block purity Supply chain reliability

Application Scenarios Where 2-(3-Iodopyridin-4-yl)acetonitrile Provides a Verifiable Advantage


Synthesis of Class II c-MET Inhibitors with High Selectivity for Oncology Programs

The target compound is the entry point to the pyridone MET inhibitor series documented in [3]. A research group initiating a MET‑focused drug discovery project can obtain the iodo‑acetonitrile directly, then execute a three‑step sequence—nucleophilic aromatic substitution, pyridone annulation, and amide coupling—to access compound 3s and its analogs. The sub‑micromolar in vitro potency and >5,000‑fold selectivity have been reproduced in independent labs, reducing the risk of off‑target toxicity in follow‑up in vivo efficacy models [3]. The iodine atom's steric fingerprint in the MET pocket provides a clear structure‑based design rationale that cannot be replicated by lighter halogens.

Radiolabeling and Imaging Probe Development via Halogen Exchange

The C–I bond in the target compound can serve as a precursor for radio‑iodination (¹²³I, ¹²⁴I, or ¹²⁵I) using isotopic exchange or Cu(I)-catalyzed Finkelstein conditions, generating PET or therapeutic radiopharmaceuticals [1]. In contrast, bromo‑ and chloro‑analogs demand harsher Sn‑ or Ni‑mediated exchange, often leading to lower specific activity. The iodine atom also provides enhanced X‑ray contrast in co‑crystallography studies, facilitating rapid determination of binding modes for structure‑guided design.

Cross-Coupling Scaffold for DNA-Encoded Library (DEL) Synthesis

The elevated oxidative addition rate of C–I relative to C–Br [2] makes the iodo‑acetonitrile the preferred substrate for on‑DNA Suzuki–Miyaura coupling in DEL technology. At the sub‑millimolar concentrations typical of DEL reactions, the bromo‑analog often fails to reach useful conversion within the limited reaction time window, whereas the iodo‑analog achieves >80% conversion under identical conditions, maximizing library diversity and fidelity. The nitrile handle also enables post‑coupling diversification through amide or amine formation without metal interference.

Agrochemical Intermediate for Pyridine-Modified Fungicides and Herbicides

Industrial agrochemical pipelines that require late‑stage introduction of heteroaryl groups benefit from the target compound's balanced reactivity profile. The acetonitrile unit can be hydrolyzed to a carboxylate, which serves as a bioisostere for carboxylic acid groups in herbicidal pyridinecarboxylate frameworks. The iodine atom permits regioselective coupling with boronic acids under mild aqueous conditions compatible with multi‑kilogram scale‑up, whereas the bromo analog would require higher catalyst loadings and temperatures, increasing cost and impurity burden [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Iodopyridin-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.